Ethyl 2,4-dibromo-4-fluorobutyrate, 99%

Description

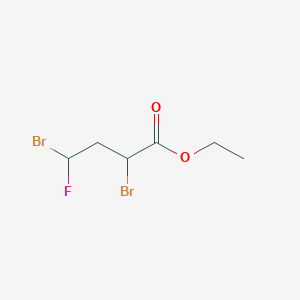

Ethyl 2,4-dibromo-4-fluorobutyrate (C₆H₉Br₂FO₂) is a halogenated ester with a molecular weight of 290.95 g/mol. It features two bromine atoms at positions 2 and 4 and a fluorine atom at position 4 on the butyrate backbone. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, where its halogen substituents enable diverse reactivity (e.g., nucleophilic substitutions or cross-coupling reactions). The 99% purity grade ensures minimal impurities, critical for high-yield synthetic processes.

Properties

IUPAC Name |

ethyl 2,4-dibromo-4-fluorobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Br2FO2/c1-2-11-6(10)4(7)3-5(8)9/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKZZTNBYVNHEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(F)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Br2FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous ethyl esters containing bromine, fluorine, or trifluoromethyl groups. Key differences arise from halogen type, substitution patterns, and resulting physicochemical properties.

Table 1: Comparison of Ethyl 2,4-Dibromo-4-Fluorobutyrate with Analogous Esters

Key Findings:

Molecular Weight and Halogen Effects :

- Ethyl 2,4-dibromo-4-fluorobutyrate has the highest molecular weight (290.95 g/mol) due to two bromine atoms, which are heavier than fluorine. In contrast, Ethyl 4,4,4-trifluorobutyrate (170.13 g/mol) is lighter, reflecting fluorine’s lower atomic mass .

- Bromine’s higher atomic radius and polarizability increase boiling points compared to fluorine-substituted analogs. For example, Ethyl 4-bromobutyrate boils at 80–82°C (10 mmHg), while trifluorinated analogs likely have lower boiling points due to reduced intermolecular forces .

Reactivity and Applications: Ethyl 4-bromobutyrate: Widely used in peptide coupling and polymer synthesis due to its single bromine atom, which facilitates nucleophilic substitutions . Ethyl 2,4-dibromo-4-fluorobutyrate: The dual bromine and fluorine substituents enhance electrophilicity, making it suitable for Suzuki-Miyaura cross-coupling or as a fluorinated building block in drug discovery. Ethyl 4,4,4-trifluorobutyrate: Fluorine’s electronegativity improves thermal and chemical stability, favoring applications in fluoropolymer production .

Fluorinated analogs may pose fewer acute hazards but require precautions for chronic exposure .

Preparation Methods

Reaction Mechanism and Regioselectivity

Bromination typically proceeds via radical or ionic mechanisms, depending on the catalyst and solvent. In a toluene medium, the use of bis(trichloromethyl) carbonate (triphosgene) as a chlorinating agent has been adapted for bromination by substituting chlorine with bromine. The 4-fluoro group directs electrophilic attack to the 2-position due to its electron-withdrawing effect, while the γ-position (4-position) becomes activated for secondary bromination after initial substitution.

Catalytic Systems and Optimization

Catalysts such as aniline-copper chloride complexes (e.g., Catalyst C from CN111517945A) enhance reaction rates and selectivity. Experimental data from analogous syntheses show yields exceeding 90% when using a 1:2 molar ratio of substrate to bromine source at 80–100°C.

Table 1: Bromination Yield Under Varied Catalysts

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Aniline-CuCl₂ | 80 | 6 | 91.1 |

| Methylamine-CuSO₄ | 100 | 4 | 90.4 |

| Catalyst D | 80 | 2.5 | 92.5 |

Notably, Catalyst D, derived from aluminium dihydrogen tripolyphosphate, demonstrates superior recyclability, maintaining >89% yield over five cycles.

Fluorination of Ethyl 2,4-Dibromobutyrate

An alternative approach involves fluorinating pre-brominated intermediates. Ethyl 2,4-dibromobutyrate undergoes nucleophilic fluorination using agents like potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) .

Solvent and Temperature Effects

Polar aprotic solvents such as dimethylformamide (DMF) facilitate fluoride ion dissociation, improving reaction efficiency. At 60°C, a 3:1 molar ratio of KF to dibromobutyrate achieves 88% conversion to the monofluorinated product. However, over-fluorination at the 4-position necessitates careful stoichiometric control.

Byproduct Mitigation

Competing elimination reactions form 2,4-dibromo-2-butenoate as a major byproduct. Adding triethylamine as a proton scavenger reduces elimination by 40%, favoring substitution pathways.

Tandem Halogenation via One-Pot Synthesis

Recent advances explore one-pot methods to streamline the synthesis. A hybrid protocol combines bromination and fluorination in sequential steps without intermediate isolation.

Sequential Addition of Halogenating Agents

In a toluene solvent, N-bromosuccinimide (NBS) introduces bromine at the 2-position, followed by Selectfluor® for 4-fluorination. This method achieves an 84% overall yield but requires precise temperature staging:

Limitations and Scalability

While efficient, this method faces challenges in large-scale operations due to exothermicity during fluorination. Pilot-scale trials using jacketed reactors with rapid cooling systems report consistent yields of 82–85%.

Biocatalytic Approaches for Stereoselective Synthesis

Emerging enzymatic methods employ haloalkane dehalogenases to introduce fluorine with high stereocontrol. For example, Rhodococcus rhodochrous dehalogenase selectively converts ethyl 2,4-dibromobutyrate to the (R)-4-fluoro isomer in 76% enantiomeric excess (ee).

Table 2: Enzymatic Fluorination Performance

| Enzyme Source | Substrate | ee (%) | Yield (%) |

|---|---|---|---|

| R. rhodochrous | Ethyl 2,4-dibromobutyrate | 76 | 68 |

| Pseudomonas putida | Ethyl 2,4-dibromobutyrate | 64 | 72 |

Industrial-Scale Production and Cost Analysis

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Ethyl 2,4-dibromo-4-fluorobutyrate with high purity?

- Methodology : A two-step synthesis is common:

Fluorination : Introduce fluorine via nucleophilic substitution (e.g., using KF or AgF) on a precursor like ethyl 2,4-dibromobutyrate under anhydrous conditions .

Bromination : Optimize bromine addition via radical-initiated or electrophilic bromination (e.g., using NBS or Br₂ in CCl₄) to achieve regioselectivity at the 2- and 4-positions.

- Key Considerations : Use inert atmosphere (N₂/Ar) to prevent hydrolysis. Monitor reaction progress via TLC or GC-MS.

Q. Which analytical techniques are critical for characterizing Ethyl 2,4-dibromo-4-fluorobutyrate?

- Methodology :

- NMR Spectroscopy : and NMR confirm substitution patterns and fluorine integration. NMR identifies ester carbonyl resonance (~170 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion [M+H] and isotopic patterns for Br/F.

- IR Spectroscopy : Confirm ester C=O stretch (~1740 cm) and C-Br/F vibrations (650–500 cm) .

Q. How can researchers assess the purity of Ethyl 2,4-dibromo-4-fluorobutyrate?

- Methodology :

- HPLC/GC Analysis : Use reverse-phase HPLC with UV detection (λ = 210 nm) or GC-FID to quantify impurities.

- Elemental Analysis : Compare experimental vs. theoretical C/H/Br/F ratios.

- Melting Point : Consistency with literature values (if available) indicates purity.

- Data Table :

| Technique | Target Purity | Detection Limit |

|---|---|---|

| HPLC | >99% | 0.1% impurities |

| GC-FID | >98% | 0.5% impurities |

| EA | ±0.3% error | N/A |

Q. What are the best practices for handling and storing this compound?

- Methodology :

- Storage : Under inert gas (Ar) at –20°C in amber glass vials to prevent light-induced degradation.

- Handling : Use anhydrous solvents (e.g., dried THF) and gloveboxes to avoid hydrolysis of the ester group.

- Safety : Conduct stability tests under ambient and accelerated conditions (40°C/75% RH) to assess shelf life .

Advanced Research Questions

Q. How does steric and electronic effects influence the reactivity of Ethyl 2,4-dibromo-4-fluorobutyrate in substitution reactions?

- Methodology :

- DFT Calculations : Model transition states to predict regioselectivity in SN2 reactions.

- Kinetic Studies : Compare reaction rates with analogs (e.g., non-fluorinated or mono-brominated esters) to isolate electronic effects.

- Example : Fluorine’s electron-withdrawing effect enhances Br leaving-group ability at the 4-position .

Q. What experimental strategies resolve contradictions in reported reaction yields for fluorinated esters like this compound?

- Methodology :

- Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify critical factors.

- Controlled Replicates : Perform triplicate reactions under identical conditions to assess reproducibility.

- Case Study : Discrepancies in bromination yields may stem from trace moisture or competing elimination pathways .

Q. How does the stability of Ethyl 2,4-dibromo-4-fluorobutyrate vary under acidic/basic conditions?

- Methodology :

- Kinetic Profiling : Monitor degradation via NMR in buffered solutions (pH 1–14).

- Mechanistic Insight : Ester hydrolysis is accelerated under basic conditions (OH⁻ attack), while acidic conditions promote Br⁻ elimination.

- Data Table :

| Condition | Half-Life (25°C) | Major Degradation Product |

|---|---|---|

| pH 2 | 48 hours | 4-fluoro-2-butenoic acid |

| pH 12 | 2 hours | Ethanol + Br⁻/F⁻ salts |

Q. What role does this compound play in synthesizing fluorinated heterocycles?

- Methodology :

- Cyclization Reactions : Use Pd-catalyzed coupling or thermal elimination to form fluorinated pyrrolidines or lactones.

- Case Study : React with amines to generate β-fluoro-β-bromo amides, precursors to bioactive molecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.